

Discovery and synthesis of Aurora kinase inhibitors

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Compound Name: *Aurora inhibitor 1*

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An In-depth Technical Guide to the Discovery and Synthesis of Aurora Kinase Inhibitors

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine protein kinases that are crucial regulators of mitosis and are essential for maintaining genomic integrity.[1] In mammals, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[2] These kinases are primarily active during the G2 and M phases of the cell cycle.[3] Aurora A is involved in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[2][4][5] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[4][6][7] Aurora C's function is less understood but is thought to complement Aurora B's role, particularly during meiosis.[2][4]

Due to their fundamental role in cell division, the overexpression and amplification of Aurora kinases have been linked to tumorigenesis in a wide array of cancers, including breast, colon, pancreatic, and ovarian cancers.[3][6][8][9][10] This association has established them as prominent targets for the development of novel anticancer therapeutics.[6][8][11]

Discovery and Chemical Scaffolds

The development of Aurora kinase inhibitors (AKIs) has been a significant focus of oncology drug discovery, leading to numerous compounds entering clinical trials.[8][12] The primary strategy involves targeting the ATP-binding pocket of the kinases.[8] Most synthetic AKIs are

ATP-competitive, which presents a challenge for achieving selectivity due to the high sequence similarity in this region among the Aurora isoforms and other kinases.[8] However, selectivity has been achieved by designing compounds that extend into adjacent, less conserved regions of the ATP pocket.[8]

Common structural features of these inhibitors include a planar heterocyclic ring system that mimics the adenine ring of ATP and forms key hydrogen bond interactions with the kinase hinge region.[8] Various chemical scaffolds have been explored, leading to the identification of potent inhibitors based on structures like pyrimidines, quinazolines, imidazo[4,5-b]pyridines, and pyrazoles.[1][13][14] Structure-activity relationship (SAR) studies have been instrumental in optimizing potency and selectivity.[1][3]

Classification and Inhibitor Data

Aurora kinase inhibitors can be broadly classified based on their selectivity for the different isoforms: pan-Aurora inhibitors, Aurora A-selective inhibitors, and Aurora B-selective inhibitors.

Pan-Aurora Kinase Inhibitors

These compounds inhibit both Aurora A and Aurora B, and often Aurora C. Their potent anti-proliferative effects stem from the combined consequences of inhibiting multiple mitotic processes.

Inhibitor	Aurora A (IC50/Ki)	Aurora B (IC50/Ki)	Aurora C (IC50/Ki)	Development Status
VX-680 (Tozasertib)	0.6 nM[15]	18 nM[15]	4.6 nM[15]	Discontinued[6]
PHA-739358 (Danusertib)	13 nM[15]	79 nM[15]	61 nM[15]	Phase II Clinical Trials[6][15]
PF-03814735	5 nM[3][16]	0.8 nM[3][16]	-	Phase I Clinical Trial[3][16]
SNS-314	9 nM[17]	31 nM[17]	3 nM[17]	Preclinical[17] [18]
CCT129202	42 nM[6]	198 nM[6]	227 nM[6]	Preclinical[6]

Aurora A-Selective Inhibitors

These inhibitors are designed to specifically target Aurora A, aiming to induce mitotic spindle defects.

Inhibitor	Aurora A (IC50/Ki)	Aurora B (IC50/Ki)	Selectivity (Fold)	Development Status
Alisertib (MLN8237)	1.2 nM[9][15]	396.5 nM[9][15]	~330x	Phase II/III Clinical Trials[6]
MLN8054	-	-	-	Discontinued[6]
MK-5108	-	-	-	Preclinical/Clinical[13]
Compound 40f	15 nM[13]	3050 nM[13]	~203x	Preclinical[13]

Aurora B-Selective Inhibitors

Targeting Aurora B specifically leads to failures in chromosome alignment and cytokinesis, resulting in polyploidy.

Inhibitor	Aurora A (Ki)	Aurora B (Ki/IC50)	Selectivity (Fold)	Development Status
Barasertib-hQPA (AZD1152 active form)	1400 nM[16]	<1 nM[16]	>1000x[15]	Phase I/II Clinical Trials[6][16]
GSK1070916	>250-fold selective	0.38 nM (Ki*)[19]	>250x	Phase I Clinical Trials[19]
ZM447439	-	-	-	Preclinical Tool Compound[20]
Hesperadin	-	-	-	Preclinical Tool Compound[21]

Signaling Pathways and Mechanism of Action

Aurora kinases regulate a cascade of phosphorylation events that drive mitotic progression. Inhibitors block these events, leading to distinct cellular outcomes depending on the target.

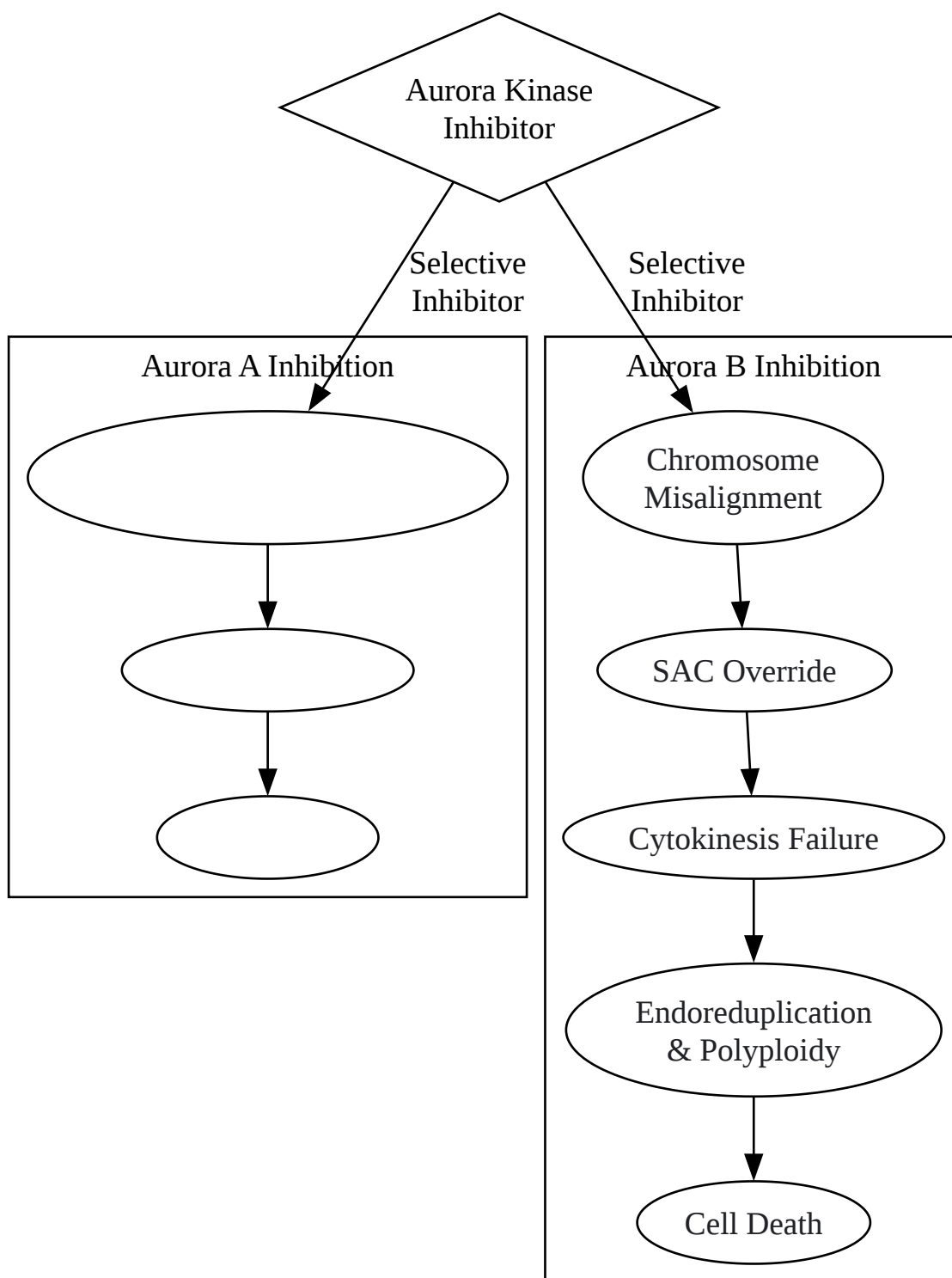
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// Connections AurA -> Centrosome_Maturation; AurA -> Spindle_Assembly;
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AurB -> Chromosome_Condensation [label=" phosphorylates\nHistone H3 (Ser10)"]; AurB -> Kinetochore_Attachment; AurB -> SAC; AurB -> Cytokinesis;
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// Logical flow Centrosome_Maturation -> Spindle_Assembly [style=invis]; Spindle_Assembly -> Kinetochore_Attachment [style=invis]; Kinetochore_Attachment -> SAC [style=invis]; SAC -> Cytokinesis [style=invis]; }
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Caption: Overview of Aurora A and B roles in the cell cycle.

Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, causing a mitotic arrest that often resolves in apoptosis.^[9] In contrast, inhibition of Aurora B disrupts chromosome alignment and overrides the spindle assembly checkpoint, leading to a failure of cytokinesis, endoreduplication (DNA re-replication without cell division), and the formation of polyploid cells, which can also lead to cell death.^{[6][9]}

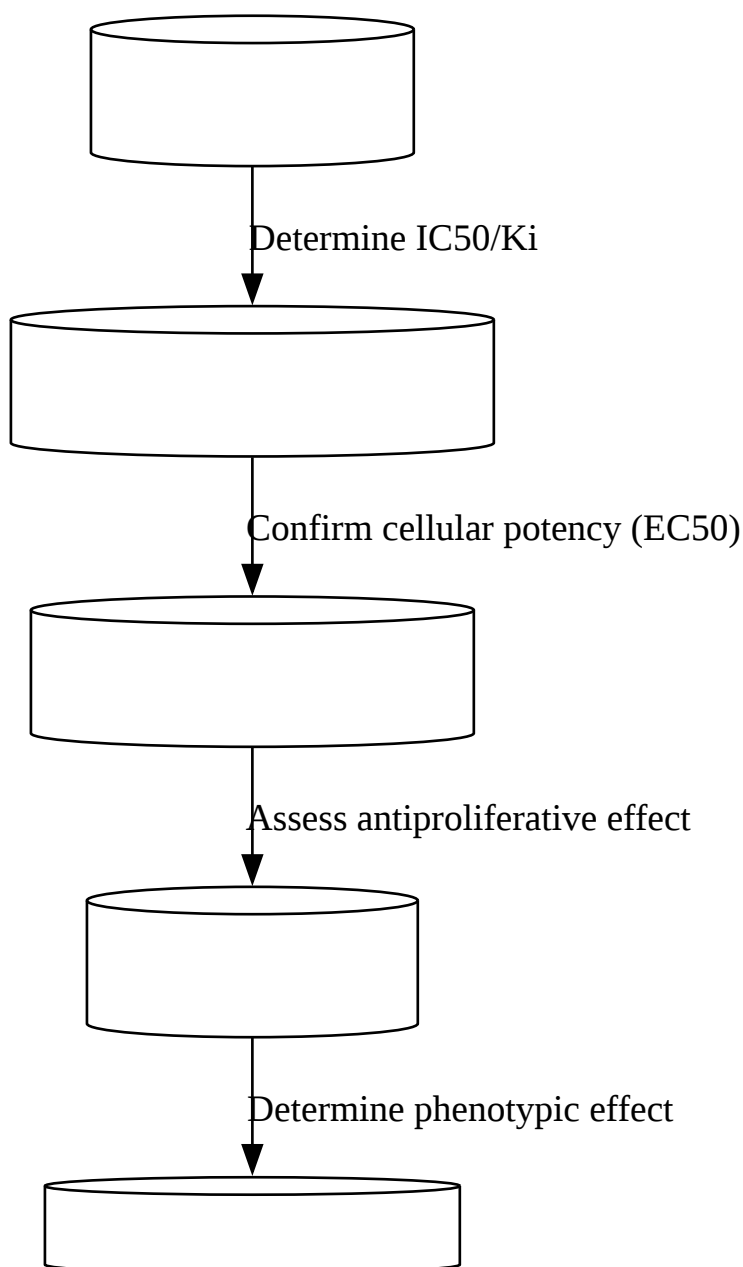


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Caption: Distinct cellular phenotypes of Aurora A vs. Aurora B inhibition.

Experimental Protocols

Evaluating the potency and selectivity of Aurora kinase inhibitors requires a multi-step approach, moving from biochemical assays to cellular and in vivo models.



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Caption: General experimental workflow for Aurora kinase inhibitor evaluation.

Biochemical Kinase Activity Assay (ADP-Glo™ Assay Example)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

- Reagent Preparation:
 - Prepare 1x Kinase Assay Buffer from a 5x stock.
 - Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer (with a constant, low percentage of DMSO, e.g., 1%).
 - Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at or near the K_m for the kinase), and the kinase substrate (e.g., Kemptide).
 - Dilute the recombinant Aurora kinase (A or B) to the desired concentration in 1x Kinase Assay Buffer.
- Assay Procedure:
 - Add the inhibitor dilutions and controls (positive control with no inhibitor, blank with no enzyme) to a white 96-well plate.
 - Add the master mix to all wells.
 - Initiate the kinase reaction by adding the diluted Aurora kinase to all wells except the "Blank".
 - Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[\[22\]](#)
- Signal Detection:
 - Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 45 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for another 45

minutes.

- Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
- Data Analysis:
 - Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
 - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses an inhibitor's ability to block Aurora kinase activity inside a cell by measuring the phosphorylation of a known substrate.

- Cell Culture and Treatment:
 - Culture a relevant cancer cell line (e.g., HCT116, HeLa) to ~70-80% confluency.
 - Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
- Protein Extraction:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane overnight at 4°C with primary antibodies against:
 - Phospho-Histone H3 (Ser10) (for Aurora B activity).[7][19]
 - Phospho-Aurora A (Thr288) (for Aurora A autophosphorylation/activity).[7][20]
 - Total Histone H3 and Total Aurora A (as loading controls).
 - A housekeeping protein like GAPDH or β -actin.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
 - Determine the EC50 value, the concentration at which the inhibitor reduces the phosphorylation signal by 50%.

Cell Cycle Analysis by Flow Cytometry (FACS)

This method determines the effect of inhibitors on cell cycle progression, particularly the accumulation of cells in G2/M or with >4N DNA content (polyploidy).

- Cell Treatment and Harvesting:
 - Treat cells with the inhibitor at various concentrations (e.g., 1x and 10x the EC50) for a set time (e.g., 24-48 hours).[7]
 - Harvest both adherent and floating cells. Wash with PBS.
- Cell Fixation and Staining:

- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
 - Gate the single-cell population to exclude doublets and debris.
 - Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for the appearance of a polyploid (>4N) peak, which is characteristic of Aurora B inhibition.[7]

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